(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate
CAS No.: 3642-91-9
Cat. No.: VC3785360
Molecular Formula: C17H16N2O6
Molecular Weight: 344.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3642-91-9 |
|---|---|
| Molecular Formula | C17H16N2O6 |
| Molecular Weight | 344.32 g/mol |
| IUPAC Name | (4-nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C17H16N2O6/c20-16(25-15-8-6-14(7-9-15)19(22)23)10-11-18-17(21)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21) |
| Standard InChI Key | ZVWBGQBOHVVMEB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate consists of three key structural components:
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A β-alanine (3-aminopropanoic acid) core structure
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A phenylmethoxycarbonyl (Cbz) protecting group on the amino terminus
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A 4-nitrophenyl ester on the carboxyl terminus
The molecular formula of this compound is C17H16N2O6 with a molecular weight of 344.32 g/mol. The structure contains two nitrogen atoms, one as part of the carbamate formed by the Cbz group, and another in the nitro group of the 4-nitrophenyl ester.
Synthesis Methods
The synthesis of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate typically follows established protocols for the preparation of activated amino acid esters. Based on the available literature, several methods can be employed:
Standard Synthetic Route
The most common synthetic route involves a two-step process:
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Protection of β-alanine: The amino group of β-alanine is protected with benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions or similar procedures .
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Esterification with 4-nitrophenol: The protected amino acid is then converted to the activated ester using one of several methods:
Alternative Synthesis Methods
Alternative methods documented for similar compounds include:
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Transesterification: Starting from methyl or ethyl esters of Cbz-protected β-alanine and performing transesterification with 4-nitrophenol under appropriate catalytic conditions .
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From N-protected amino acid azides: Conversion of Cbz-β-alanine to its azide derivative followed by reaction with 4-nitrophenol .
Applications in Peptide Chemistry
Peptide Bond Formation
The primary application of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is in peptide synthesis, where it serves as an activated amino acid derivative for controlled peptide bond formation . The 4-nitrophenyl ester functions as an excellent leaving group during nucleophilic attack by amino groups of other amino acids or peptides.
Key advantages in peptide synthesis include:
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Enhanced reactivity: The 4-nitrophenyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.
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Selective reactivity: The activation is specific to the carboxyl group, allowing for controlled peptide bond formation without side reactions.
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Visual monitoring: The release of 4-nitrophenol (yellow color in basic conditions) provides a visual indicator of reaction progress .
Enzymatic Studies
Activated esters like (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate are valuable in enzymatic studies, particularly for:
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Esterase activity assays: The compound can serve as a substrate for studying esterase activity, with the release of 4-nitrophenol providing a convenient spectrophotometric detection method .
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Protease specificity investigations: Modified β-alanine derivatives can be used to probe the substrate specificity of various proteases and peptidases .
Table 1 summarizes the primary applications of this compound in biochemical research:
| Application Area | Specific Use | Key Advantage |
|---|---|---|
| Peptide Synthesis | Activated building block | Controlled reactivity and selectivity |
| Enzymatic Assays | Esterase substrate | Colorimetric detection via 4-nitrophenol release |
| Protease Studies | Substrate specificity probes | Structure-activity relationship studies |
| Medicinal Chemistry | Prodrug development | Controlled release mechanisms |
Comparison with Related Compounds
Phenylalanine Derivatives
The phenylalanine analogs of this compound, specifically (4-nitrophenyl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate (Z-Phe-ONp) and its D-isomer (Z-D-Phe-ONp), are more extensively documented in the literature . These compounds differ from (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate in having:
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A phenyl substituent on the carbon chain
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An α-amino acid structure rather than β-amino acid
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Defined stereochemistry (S or R configuration)
Other Activated Esters
Several other activated ester forms are commonly used in peptide chemistry:
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p-Nitrophenyl esters of other amino acids: Similar derivatives of various amino acids such as alanine (Z-Ala-ONp) and valine are utilized in peptide synthesis with comparable reactivity profiles .
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Alternative activation groups: Besides 4-nitrophenyl esters, other common activated forms include:
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N-hydroxysuccinimide (NHS) esters
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Pentafluorophenyl esters
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2,4,5-trichlorophenyl esters
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Table 2 compares the reactivity and properties of different activated esters:
| Activated Ester Type | Relative Reactivity | Stability in Solution | Colorimetric Detection |
|---|---|---|---|
| 4-Nitrophenyl | Moderate | Good | Yes (yellow) |
| N-Hydroxysuccinimide | High | Moderate | No |
| Pentafluorophenyl | Very high | Poor | No |
| 2,4,5-Trichlorophenyl | High | Good | No |
Structure-Activity Relationships
The specific structural features of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate confer particular properties relevant to its applications:
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β-Alanine backbone: Provides different conformational properties compared to α-amino acid derivatives, potentially affecting enzyme recognition and peptide folding when incorporated into larger structures .
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Cbz protecting group: Offers UV detection capability and can be selectively removed by catalytic hydrogenation without affecting other functional groups .
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4-Nitrophenyl ester: Provides an activated carboxyl group with moderate reactivity, balancing good shelf stability with sufficient activation for peptide coupling reactions .
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